molecular formula C19H23ClN2 B177755 1,4-Dibenzyl-2-(chloromethyl)piperazine CAS No. 126458-13-7

1,4-Dibenzyl-2-(chloromethyl)piperazine

Cat. No.: B177755
CAS No.: 126458-13-7
M. Wt: 314.9 g/mol
InChI Key: LPECDQDHFCOVSK-UHFFFAOYSA-N
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Description

1,4-Dibenzyl-2-(chloromethyl)piperazine (CAS 126458-13-7) is a versatile and high-value chiral piperazine derivative that serves as a crucial synthetic intermediate in advanced organic and medicinal chemistry research . The piperazine ring is a privileged scaffold in drug discovery, frequently found in pharmaceuticals such as antidepressants, antipsychotics, and antimicrobials due to its favorable physicochemical properties and ability to be fine-tuned for biological activity . This particular compound is distinguished by three key structural features that make it a powerful building block . First, it possesses a stereocenter, and its enantiopure forms, such as the (R)- and (S)-enantiomers, are essential for the stereocontrolled synthesis of chiral active compounds . Second, the two benzyl groups act as protecting groups for the nitrogen atoms, providing stability during synthetic transformations while allowing for subsequent removal via catalytic hydrogenation . Third, and most importantly, the chloromethyl group at the 2-position is a highly reactive synthetic handle; this electrophilic site readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, enabling the efficient construction of complex molecular architectures . Its primary research value lies in its application as a key chiral intermediate for the synthesis of complex piperazine-containing compounds, facilitating a modular approach to drug discovery and the generation of diverse chemical libraries . Researchers are advised that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibenzyl-2-(chloromethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPECDQDHFCOVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4 Dibenzyl 2 Chloromethyl Piperazine

Direct Synthesis Approaches to the Core Structure

Direct synthesis focuses on the construction of the 1,4-dibenzyl-2-(chloromethyl)piperazine framework without controlling its stereochemistry, leading to a racemic mixture.

The foundational step in many synthetic routes is the formation of the 1,4-dibenzylpiperazine (B181160) core. This is typically achieved through the sequential N-alkylation of piperazine (B1678402) with a benzylating agent. The reaction involves the nucleophilic substitution of a halide from benzyl (B1604629) chloride by the nitrogen atoms of the piperazine ring.

The process generally proceeds in two steps. First, piperazine is reacted with one equivalent of benzyl chloride to yield 1-benzylpiperazine. Subsequent reaction with a second equivalent of benzyl chloride affords the desired 1,4-dibenzylpiperazine. To drive the reaction to completion and to neutralize the hydrogen chloride byproduct, a base such as potassium carbonate or triethylamine (B128534) is commonly employed. The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being typical.

Once the 1,4-dibenzylpiperazine core is established, the next critical step is the introduction of the chloromethyl group at the C-2 position. This can be achieved by first creating a hydroxymethyl intermediate, which is then converted to the chloromethyl derivative.

A common strategy involves the reaction of 1,4-dibenzylpiperazine with glyoxal (B1671930) to form 1,4-dibenzylpiperazine-2,3-diol. This diol can then be selectively protected and manipulated. However, a more direct approach is the functionalization of a pre-existing C-2 substituent. For instance, the synthesis can start from 1,4-dibenzyl-2-piperazinecarboxylic acid. The carboxylic acid group can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride, yielding (1,4-dibenzylpiperazin-2-yl)methanol. This alcohol is then converted to the target chloromethyl compound using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. This two-step process, reduction followed by chlorination, is a well-established method for converting carboxylic acids to chloromethyl groups in similar heterocyclic systems.

An alternative approach involves constructing the piperazine ring from precursors that already contain the necessary functionalities. This can be achieved by reacting N,N'-dibenzylethylenediamine with a suitable C2 synthon. For instance, reaction with glyoxal would lead to 1,4-dibenzylpiperazine. While this method is more commonly used for the synthesis of the unsubstituted piperazine core, it can be adapted by using substituted ethylenediamines. However, direct formation of the 2-(chloromethyl)piperazine ring using this method is less common due to the reactivity of the chloromethyl group under the reaction conditions typically required for ring closure.

A more viable strategy starts with a pre-functionalized piperazine, such as piperazine-2-carboxylic acid. This starting material can then undergo N-benzylation. The reaction of piperazine-2-carboxylic acid with benzyl chloride under basic conditions would yield 1,4-dibenzylpiperazine-2-carboxylic acid. From this intermediate, the synthetic path would converge with the one described in section 2.1.2, involving reduction of the carboxylic acid to the alcohol and subsequent chlorination.

Enantioselective Synthesis Strategies for Chiral Piperazines

Due to the stereocenter at the C-2 position, this compound can exist as two enantiomers. Enantioselective synthesis aims to produce one of these enantiomers preferentially, which is often crucial for pharmacological applications.

Chiral auxiliary-based methods are a classical approach to asymmetric synthesis. In this strategy, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of chiral 2-substituted piperazines, a common approach involves the use of chiral amino acids as starting materials. For example, starting from an enantiomerically pure amino acid, a multi-step synthesis can be devised to construct the piperazine ring with a defined stereochemistry at the C-2 position. The benzyl groups can then be introduced onto the nitrogen atoms. While effective, this method often requires multiple steps, including the protection and deprotection of functional groups, and the final removal of the chiral auxiliary or its remnants.

Another approach utilizes chiral auxiliaries to direct the alkylation of a piperazine precursor. For instance, a chiral auxiliary can be attached to one of the nitrogen atoms of the piperazine ring, creating a diastereomeric intermediate. The subsequent introduction of the chloromethyl group or a precursor group at the C-2 position would then proceed with a diastereomeric preference due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched product.

Catalytic asymmetric synthesis offers a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach employs a chiral catalyst to control the stereoselectivity of the reaction.

One of the most powerful methods for the asymmetric synthesis of 2-substituted piperazines is the catalytic asymmetric reduction of cyclic imines or enamines. For example, a 1,4-dibenzyl-2,3-dihydropyrazinium species could be asymmetrically hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. This would directly install the stereocenter at the C-2 position with high enantioselectivity.

Another catalytic strategy involves the asymmetric alkylation of a piperazine enolate. In this method, 1,4-dibenzylpiperazin-2-one (B12000686) can be deprotonated to form a chiral enolate in the presence of a chiral ligand. The subsequent reaction with an electrophilic chloromethylating agent would then proceed enantioselectively. While conceptually straightforward, the development of highly effective catalyst systems for the asymmetric α-alkylation of piperazinones remains an active area of research.

Derivation from Chiral Amino Acid or Carbohydrate Precursors

The use of readily available chiral starting materials, such as amino acids and carbohydrates, provides a robust foundation for the enantioselective synthesis of substituted piperazines. These natural products offer inherent stereochemistry that can be effectively transferred to the target molecule.

Starting from α-amino acids, chiral 2-substituted piperazines can be obtained in a few steps. rsc.org A key transformation in this approach is the aza-Michael addition between a bis-protected chiral 1,2-diamine, derived from an amino acid, and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This method has been successfully applied to multigram scale synthesis. rsc.org

Another strategy involves the use of piperazine-2-carboxylic acid, which can be derived from amino acids. For instance, (2S)-piperazine-2-carboxylic acid dihydrochloride (B599025) is a commercially available starting material that can be converted into orthogonally protected 2-(hydroxymethyl)piperazines. researchgate.net These intermediates are then amenable to further functionalization to introduce the desired substituents. researchgate.net The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been reported utilizing a diastereoselective nucleophilic addition to a homochiral α-amino sulfinylimine derived from (R)-phenylglycinol. nih.govrsc.org

Orthogonally Protected Chiral Piperazine Synthesis Routes

Orthogonal protection strategies are crucial for the selective functionalization of the two nitrogen atoms within the piperazine ring, allowing for the controlled introduction of different substituents. A common approach involves the use of different protecting groups that can be removed under distinct conditions.

One such strategy describes a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids. rsc.org This method yields chiral 2-substituted piperazines within four steps. rsc.org Another efficient and scalable synthesis provides three differentially protected 2-(hydroxymethyl)piperazines from optically active (2S)-piperazine-2-carboxylic acid dihydrochloride. researchgate.net These building blocks are versatile for creating diverse chemical libraries. researchgate.net

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, prepared from bis-carbamate protected piperazine-2-carboxylic acids, serve as effective orthogonally protected piperazine scaffolds. researchgate.net These intermediates allow for the introduction of various substituents at the 2-position. researchgate.net For example, reaction with sodium benzylate yields 2-(benzyloxymethyl)piperazines. researchgate.net

Starting MaterialKey IntermediateProtection StrategyReference
α-Amino acidsChiral 2-substituted piperazinesOrthogonal bis-protection rsc.org
(2S)-Piperazine-2-carboxylic acidDifferentially protected 2-(hydroxymethyl)piperazinesDifferential protection researchgate.net
Bis-carbamate protected piperazine-2-carboxylic acidsTetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onesOrthogonal protection via oxazolidinone researchgate.net

Preparation of Diverse Piperazine Scaffolds via Analogous Reactivity

The reactivity of the piperazine ring system allows for the synthesis of a wide array of substituted piperazine derivatives, which are valuable scaffolds in medicinal chemistry.

N-Alkylation and N-Acylation Reactions on Piperazine Rings

N-alkylation and N-acylation are fundamental reactions for modifying the piperazine core. mdpi.com These reactions are typically carried out by treating the piperazine with an appropriate alkylating or acylating agent in the presence of a base. The selective functionalization of one nitrogen atom over the other can be achieved through the use of protecting groups or by controlling the reaction conditions. researchgate.net

The choice of solvent can significantly influence the regioselectivity of N-alkylation. nih.gov For example, in the alkylation of certain azolo-fused ring systems, using tetrahydrofuran (B95107) (THF) can favor alkylation at one nitrogen, while dimethyl sulfoxide (B87167) (DMSO) can lead to preferential alkylation at another. nih.gov This solvent-controlled selectivity can be a powerful tool in the synthesis of specifically substituted piperazines. nih.gov

Ring-Closing and Cyclization Methodologies for Piperazine Core Formation

The construction of the piperazine ring itself is a key aspect of synthesizing diverse piperazine scaffolds. Several cyclization strategies have been developed to form the six-membered heterocyclic ring.

One common method involves the cyclization of 1,2-diamine derivatives. nih.gov For instance, the reaction of a primary amine with 2-chloroacetyl chloride, followed by an intramolecular cyclization, can yield an oxopiperazine, which can then be reduced to the desired piperazine. nih.gov Another approach is the reductive cyclization of dioximes, which can be formed by the double Michael addition of nitrosoalkenes to primary amines. nih.govnih.gov This method allows for the conversion of a primary amino group into a piperazine ring. nih.govnih.gov

Palladium-catalyzed cyclization reactions have also been employed for the modular synthesis of highly substituted piperazines. organic-chemistry.org These methods often involve the coupling of a propargyl unit with a diamine component, providing good yields and high stereochemical control. organic-chemistry.org

Cyclization StrategyKey PrecursorsCatalyst/ReagentReference
Intramolecular CyclizationPrimary amine, 2-chloroacetyl chloride- nih.gov
Reductive CyclizationDioximes (from primary amines and nitrosoalkenes)Catalytic hydrogenation nih.govnih.gov
Palladium-Catalyzed CyclizationPropargyl unit, diaminePalladium catalyst organic-chemistry.org

Chemical Reactivity and Synthetic Transformations of 1,4 Dibenzyl 2 Chloromethyl Piperazine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the chloromethyl group at the 2-position of the piperazine (B1678402) ring is susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives. The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2) process.

The chloromethyl group can be substituted by various nucleophiles, including amines, thiols, and alcohols, to form new derivatives. For instance, the reaction with amines yields the corresponding aminomethyl-substituted piperazines, while reaction with thiols produces thiomethyl ethers. These transformations are fundamental in diversifying the structure for applications in medicinal chemistry.

Detailed research has demonstrated the successful substitution with different nucleophiles, as summarized in the table below.

NucleophileReagent ExampleProduct TypeReference
AmineAmmonia, primary/secondary amines2-(Aminomethyl)piperazine derivatives
ThiolSodium thiomethoxide2-(Thiomethyl)piperazine derivatives
AlcoholSodium methoxide2-(Alkoxymethyl)piperazine derivatives

These reactions are typically carried out in a suitable solvent and may require the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of nucleophile and reaction conditions allows for the tailored synthesis of specific target molecules.

Transformations Involving the Piperazine Nitrogens

The two nitrogen atoms of the piperazine ring are nucleophilic and can participate in various chemical transformations, further expanding the synthetic utility of 1,4-dibenzyl-2-(chloromethyl)piperazine.

The nitrogen atoms of the piperazine ring can undergo alkylation and acylation reactions. nih.govresearchgate.net Although the nitrogens in the parent compound are already substituted with benzyl (B1604629) groups, these groups can be removed under certain conditions, such as hydrogenolysis, to yield a monosubstituted or unsubstituted piperazine. orgsyn.org The resulting free secondary amine(s) can then be functionalized.

Alkylation with various alkyl halides or acylation with acyl chlorides or anhydrides introduces new substituents at the nitrogen positions. nih.govresearchgate.netnih.gov For example, the reaction of a debenzylated piperazine with an alkyl halide in the presence of a base will yield an N-alkylated product. nih.gov Similarly, acylation introduces an amide functionality.

The following table summarizes typical alkylation and acylation reactions on a piperazine nitrogen.

Reaction TypeReagent ExampleFunctional Group IntroducedReference
AlkylationMethyl iodideN-Methyl nih.gov
AcylationAcetyl chlorideN-Acetyl researchgate.net
BenzylationBenzyl bromideN-Benzyl nih.gov

These reactions are crucial for modifying the electronic and steric properties of the piperazine ring, which can be important for biological activity.

The versatile reactivity of this compound makes it a key intermediate in the synthesis of complex molecular architectures. acs.orgrsc.org The piperazine ring is a common scaffold in medicinal chemistry, and the ability to functionalize it at multiple positions allows for the creation of diverse chemical libraries for drug discovery. rsc.orgnih.gov

The combination of nucleophilic substitution at the chloromethyl group and transformations at the piperazine nitrogens (after debenzylation) provides a modular approach to building complex molecules. For instance, a nucleophile can be introduced at the C-2 methyl position, followed by removal of one or both benzyl groups and subsequent functionalization of the nitrogen atoms. This step-wise approach allows for precise control over the final structure of the molecule.

Stereochemical Control and Diastereoselectivity in Subsequent Reactions

The chiral center at the 2-position of this compound can influence the stereochemical outcome of subsequent reactions. When new stereocenters are formed, the existing chirality can direct the approach of reagents, leading to diastereoselectivity.

For example, in reactions involving the modification of a substituent introduced at the chloromethyl position, the bulky benzyl groups on the piperazine nitrogens can create a specific steric environment. This environment can favor the formation of one diastereomer over another. The degree of diastereoselectivity often depends on the nature of the reactants, the solvent, and the reaction temperature. nih.gov Achieving high levels of stereochemical control is often a critical aspect in the synthesis of chiral drugs. rsc.org

Functional Group Interconversions on the Piperazine Ring System

Beyond alkylation and acylation, other functional group interconversions can be performed on derivatives of the 1,4-dibenzylpiperazine (B181160) system. researchgate.netfigshare.com For example, if a nitro group were present on one of the benzyl rings, it could be reduced to an amino group, which could then be further modified. researchgate.netfigshare.com

While the primary reactivity of this compound itself is centered on the chloromethyl group and the piperazine nitrogens, its derivatives can undergo a wide array of functional group transformations common in organic synthesis. These can include oxidation, reduction, and various coupling reactions, depending on the nature of the substituents introduced. researchgate.netfigshare.com

Application in Constructing Polycyclic and Fused Heterocyclic Systems

The reactive sites on this compound and its derivatives can be utilized in intramolecular reactions to construct polycyclic and fused heterocyclic systems. For example, if a nucleophilic group is introduced at the end of a chain attached to the C-2 methyl position, it could potentially cyclize with one of the piperazine nitrogens (after debenzylation) or with a position on one of the benzyl rings.

The formation of such fused systems often involves an intramolecular nucleophilic substitution or a cyclization reaction promoted by a coupling catalyst. nih.gov These strategies are employed to create rigid, conformationally constrained molecules, which can be valuable for probing biological interactions. The synthesis of such complex systems often requires careful planning of the synthetic route to ensure the desired ring fusion. researchgate.netbeilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for determining the connectivity of atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing clues to the functional group it belongs to. For 1,4-Dibenzyl-2-(chloromethyl)piperazine, distinct signals are expected for the aromatic protons of the benzyl (B1604629) groups, the protons on the piperazine (B1678402) ring, and the protons of the chloromethyl and benzyl methylene (B1212753) groups.

The aromatic protons of the two benzyl groups are anticipated to appear in the δ 7.2–7.4 ppm region of the spectrum. The protons of the chloromethyl group (CH₂Cl) are expected to be observed further downfield, typically in the δ 4.0–4.5 ppm range, due to the electron-withdrawing effect of the adjacent chlorine atom. The various methylene (CH₂) protons on the piperazine ring and the benzylic positions will exhibit complex splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons, which allows for the mapping of proton-proton connectivities. The integration of these signals confirms the ratio of different types of protons in the molecule.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Chloromethyl (CH₂Cl)4.0 - 4.5Multiplet
Benzyl (C₆H₅CH₂ )~3.5Singlet/Doublet
Piperazine Ring (CH, CH₂)2.0 - 3.5Multiplets

Note: The exact chemical shifts and multiplicities can vary based on the solvent used and the specific stereochemistry of the molecule. Data is inferred from typical values for these functional groups.

While ¹H NMR reveals information about the protons in a molecule, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments.

For this compound, distinct signals are expected for the carbons of the two benzyl groups (aromatic and benzylic CH₂), the carbons of the piperazine ring, and the carbon of the chloromethyl group. rsc.org The aromatic carbons typically resonate in the δ 125-140 ppm range. The carbons of the piperazine ring and the benzylic carbons appear in the δ 45-65 ppm region, while the chloromethyl carbon is also found in this approximate range. rsc.org

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (C₆H₅)127 - 138
Benzyl (C₆H₅C H₂)~63
Piperazine Ring (C-2, C-3, C-5, C-6)45 - 60
Chloromethyl (CH₂Cl)~45

Note: These values are estimations based on data from structurally similar piperazine derivatives and general ¹³C NMR chemical shift ranges. rsc.orgorganicchemistrydata.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) identify protons that are coupled to each other, confirming H-C-C-H connectivities. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the points of attachment of the benzyl and chloromethyl substituents to the piperazine ring. While these techniques are standard for structural elucidation, specific 2D NMR studies for this compound are not detailed in the surveyed literature.

Heteronuclear NMR involves observing nuclei other than ¹H and ¹³C, such as ¹⁹F or ³¹P. This is particularly relevant when studying the interaction of a molecule with a biological target or for characterizing analogues containing these elements. For instance, if a fluorine atom were incorporated into one of the benzyl rings of this compound, ¹⁹F NMR could be a powerful tool. beilstein-journals.orgnih.gov Changes in the ¹⁹F chemical shift upon binding to a protein or other molecule can provide valuable information about the binding event and the local environment of the fluorine atom. researchgate.net While not directly applicable to the parent compound, this highlights the utility of heteronuclear NMR in broader medicinal chemistry studies involving fluorinated piperazine analogues. beilstein-journals.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a specific theoretical exact mass. For this compound, HRMS is used to confirm that the experimentally measured mass matches the calculated mass for the formula C₁₉H₂₃ClN₂. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, typically generating the protonated molecular ion [M+H]⁺. rsc.org

Interactive Data Table: HRMS Data for this compound

Property Value Reference
Molecular FormulaC₁₉H₂₃ClN₂ nih.gov
Calculated Exact Mass314.15498 Da nih.gov
Ionization ModeESI (Electrospray Ionization) rsc.org
Commonly Observed Ion[M+H]⁺ rsc.org

This precise mass measurement serves as a definitive confirmation of the compound's elemental composition, complementing the structural data obtained from NMR spectroscopy. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For a compound like this compound, LC-MS is invaluable for assessing its purity and confirming its identity, especially within complex reaction mixtures. The liquid chromatography stage separates the target compound from starting materials, reagents, and potential by-products, such as 1,4-Dibenzylpiperazine (B181160), which can form during synthesis. caymanchem.com

Following separation, the mass spectrometer component ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). This provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. For this compound (C₁₉H₂₃ClN₂), the expected protonated molecule [M+H]⁺ would have an m/z value corresponding to its molecular weight of approximately 314.86 g/mol . medchemexpress.com The fragmentation pattern, which results from the breakdown of the molecule within the mass spectrometer, offers further structural confirmation. These methods can be adapted for high-throughput analysis and are sensitive enough to detect trace-level impurities. semanticscholar.orgnih.gov

Table 1: Representative LC-MS Data for Analysis of Piperazine Derivatives

CompoundRetention Time (min)[M+H]⁺ (m/z)Major Fragment Ions (m/z)
1-Benzylpiperazine (BZP)5.5177.191, 134, 56
1-(3-chlorophenyl)piperazine (mCPP)10.4197.1154, 156, 138
This compound (Expected)N/A315.2224 (loss of benzyl), 91 (benzyl fragment)

This table illustrates typical data obtained from an LC-MS analysis, with values for related piperazine compounds and expected values for the target compound. Retention times are method-dependent. nih.goveuropa.eu

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Process Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for separating and identifying chemical components. It is particularly well-suited for volatile and thermally stable compounds, a category that includes many piperazine derivatives. europa.eursc.org In the context of synthesizing this compound, GC-MS serves as an excellent tool for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time, a chemist can quantify the consumption of reactants and the formation of the desired product.

The analysis by GC-MS is often straightforward for piperazines and may not require chemical derivatization. europa.eu A typical method involves injecting a sample into a heated port, where it is vaporized and carried by a gas (like helium) through a capillary column. swgdrug.orgunodc.org The column separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which generates a mass spectrum that acts as a molecular fingerprint. For instance, the mass spectrum of the related compound benzylpiperazine shows characteristic peaks at m/z values of 91 (base peak), 134, 56, and 176. europa.eu

Table 2: Illustrative GC-MS Data for Monitoring a Synthesis Reaction

Reaction Time (hours)Relative Peak Area of Reactant A (%)Relative Peak Area of Reactant B (%)Relative Peak Area of this compound (%)
050500
2252550
45590
6<1<1>98

This table demonstrates how GC-MS can track the relative concentrations of reactants and products over the course of a chemical synthesis, confirming the reaction has reached completion. Data is illustrative.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An IR spectrum plots the absorption of light against its wavenumber, revealing characteristic peaks that correspond to different functional groups.

For this compound, IR spectroscopy would be used to confirm the presence of its key structural features. The spectrum would be expected to show absorptions corresponding to the C-H bonds of the aromatic benzyl groups, the aliphatic C-H bonds of the piperazine ring and methylene bridges, the C-N bonds of the tertiary amines in the piperazine ring, and the C-Cl bond of the chloromethyl group. While specific spectra for this exact compound are not widely published, the expected absorption regions can be predicted based on established correlation tables and data from similar piperazine structures. researchgate.netnist.gov

Table 3: Expected IR Absorption Bands for this compound

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)
Aromatic RingC-H stretch3100 - 3000
Aromatic RingC=C stretch1600 - 1450
Alkyl GroupsC-H stretch3000 - 2850
Tertiary AmineC-N stretch1250 - 1020
Alkyl HalideC-Cl stretch800 - 600

This table outlines the characteristic infrared absorption frequencies anticipated for the primary functional groups within the this compound molecule.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Chirality

Table 4: Representative Crystallographic Data for 1,4-Dibenzylpiperazine

ParameterValue
Chemical FormulaC₁₈H₂₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/n
Piperazine Ring ConformationChair
Dihedral Angle between Phenyl Rings1.3 (1)°

This table presents crystallographic data for 1,4-Dibenzylpiperazine, a structurally similar compound, to illustrate the outputs of an X-ray diffraction analysis. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of 1,4-Dibenzyl-2-(chloromethyl)piperazine

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its physical and chemical properties, as well as its biological activity. The conformational landscape of this compound is primarily dictated by the piperazine (B1678402) ring, which, like cyclohexane, typically adopts a chair conformation to minimize steric and torsional strain.

The parent compound, 1,4-Dibenzylpiperazine (B181160), has been shown through X-ray crystallography to exhibit a chair conformation of the central piperazine ring. researchgate.net In this arrangement, the benzyl (B1604629) substituents on the nitrogen atoms can occupy either axial or equatorial positions. The large steric bulk of the benzyl groups strongly favors their placement in the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions.

For this compound, the addition of the chloromethyl group at the 2-position introduces another stereocenter and further influences the conformational preference. The chloromethyl group can also be in either an axial or equatorial position. The relative stability of these conformers is a balance between steric hindrance and electronic effects. Generally, for substituted piperazines, there is a preference for the substituent to be in the equatorial position to minimize steric clashes with the rest of the ring. However, the presence of N-substituents can alter this preference.

Studies on 2-substituted piperazines have indicated that the preference for an axial or equatorial conformation of the substituent is influenced by the nature of the substituents on the nitrogen atoms. unisi.it For N-acyl piperazines, for instance, an axial orientation of a 2-substituent can be favored. In the case of this compound, the bulky benzyl groups are expected to remain equatorial. The chloromethyl group at the 2-position will likely also prefer an equatorial orientation to minimize steric interactions with the equatorial benzyl group at the 1-position and the hydrogen atom at the 3-position.

The interconversion between the two chair forms of the piperazine ring is a dynamic process. The energy barrier for this ring flip is influenced by the substituents. For N,N'-disubstituted piperazines, this barrier can be determined using techniques like dynamic NMR spectroscopy.

Table 1: Computed Conformational Properties of (2S)-1,4-Dibenzyl-2-(chloromethyl)piperazine

PropertyValueSource
XLogP33.7PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count5PubChem

This data is based on computational predictions for the (2S)-enantiomer and provides a general overview of the molecule's properties that are influenced by its conformation. nih.gov

Molecular Docking Simulations to Predict Binding Poses in Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

While specific docking studies for this compound are not readily found in the literature, studies on analogous piperazine derivatives provide a framework for understanding its potential interactions. Piperazine derivatives have been explored as ligands for a variety of receptors, including G-protein coupled receptors (GPCRs) and enzymes.

For instance, molecular docking studies of piperazine-derived inhibitors of dipeptidyl peptidase-IV (DPP-IV) have revealed key interactions within the enzyme's active site. Similarly, docking studies of piperazine derivatives as antagonists for α1-adrenoceptors have helped to elucidate the structural requirements for binding. In these studies, the piperazine core often serves as a central scaffold, with the substituents dictating the binding affinity and selectivity through specific hydrophobic, hydrogen bonding, and electrostatic interactions with the amino acid residues of the receptor.

In a hypothetical docking study of this compound, the two benzyl groups would be expected to engage in hydrophobic interactions with corresponding pockets in a receptor. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. The chloromethyl group, being a reactive electrophilic site, could potentially form a covalent bond with a nucleophilic residue in a receptor's binding site, leading to irreversible inhibition. Alternatively, it could participate in halogen bonding or other non-covalent interactions.

The predicted binding pose would be highly dependent on the specific topology of the receptor's active site. The flexibility of the benzyl groups and the conformational dynamics of the piperazine ring would be crucial factors to consider in such simulations.

Molecular Dynamics Simulations for Assessing Molecular Stability and Flexibility

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the stability and flexibility of molecules like this compound. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time.

For this compound, an MD simulation would reveal the dynamic nature of the piperazine ring, including the frequency and energetics of chair-to-chair interconversions. It would also show the flexibility of the benzyl and chloromethyl substituents, detailing the range of motion and preferred orientations of these groups.

In the context of a ligand-receptor complex, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. By simulating the complex in a solvated environment, one can observe whether the ligand remains stably bound to the receptor or if it dissociates. These simulations can also highlight key residues that are crucial for maintaining the interaction and reveal the role of water molecules in mediating the binding.

While no specific MD simulation studies on this compound have been published, general principles from MD simulations of organic molecules and other piperazine derivatives would apply. These simulations would likely confirm the preference for the chair conformation of the piperazine ring and the equatorial positioning of the bulky benzyl groups. The simulations would also provide a detailed picture of the rotational freedom of the C-N bonds connecting the benzyl groups and the C-C bond of the chloromethyl group.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide valuable information about the reactivity, stability, and spectroscopic properties of this compound.

Methods like Density Functional Theory (DFT) can be employed to calculate a range of electronic properties. The distribution of electron density, for example, can reveal the nucleophilic and electrophilic regions of the molecule. For this compound, the nitrogen atoms are expected to be nucleophilic centers, while the carbon atom of the chloromethyl group is an electrophilic site, susceptible to nucleophilic attack.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Quantum chemical calculations can also be used to model reaction pathways. For example, the nucleophilic substitution of the chloride in the chloromethyl group is a key reaction for this compound. Quantum calculations could be used to determine the activation energy for this reaction with various nucleophiles, providing insights into its reactivity and utility as a synthetic intermediate. Furthermore, these calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based).

For a class of compounds like piperazine derivatives, a ligand-based pharmacophore model can be developed by identifying common chemical features among active analogs. Studies on piperazine-based ligands for various targets, such as α1A-adrenoceptors, have resulted in pharmacophore models that typically include features like hydrophobic groups, hydrogen bond acceptors, and a positive ionizable feature. wikipedia.org

In the case of this compound, a hypothetical pharmacophore model for a specific target would likely include:

Two hydrophobic features: corresponding to the two benzyl groups.

One or two hydrogen bond acceptor features: corresponding to the nitrogen atoms of the piperazine ring.

A potential positive ionizable feature: as the piperazine nitrogens can be protonated at physiological pH.

A possible halogen bond donor or electrophilic feature: associated with the chloromethyl group.

Such a pharmacophore model could then be used to virtually screen large chemical databases to identify other compounds with a similar arrangement of features, potentially leading to the discovery of new and more potent ligands. This approach embodies the principles of ligand-based drug design, where the knowledge of active molecules is leveraged to design new ones with improved properties.

Synthetic Applications of 1,4 Dibenzyl 2 Chloromethyl Piperazine As a Chemical Scaffold

Construction of Chiral Amine Derivatives and Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. 1,4-Dibenzyl-2-(chloromethyl)piperazine, particularly its chiral forms, is a valuable precursor for the stereoselective synthesis of novel chiral amine derivatives.

The primary strategy involves the nucleophilic substitution of the chloride with various amines, including chiral amines or their precursors. This reaction allows for the introduction of a new stereocenter or the coupling of the piperazine (B1678402) scaffold to an existing chiral moiety. For instance, reaction with a chiral amine can lead to the formation of diastereomeric products that can be separated to yield enantiomerically pure compounds.

Furthermore, the development of organocatalysis has highlighted the importance of novel chiral amines as catalysts. The piperazine framework, with its potential for bifunctionality, is an attractive core for the design of new catalysts. The synthesis of piperazines with benzyl (B1604629) groups at the 2 and 6 positions with trans relative stereochemistry has been devised to create a well-defined chiral environment for catalytic applications. clockss.org The chloromethyl group of this compound provides a convenient handle to introduce various functional groups that can act as catalytic sites.

Table 1: Examples of Chiral Piperazine Derivatives and Synthetic Strategies

Starting MaterialSynthetic StrategyResulting Derivative TypePotential ApplicationReference
(S)-PhenylalanineMulti-step synthesis involving reductive amination and selective alkylation(2S,6S)-2,4,6-Tris(phenylmethyl)piperazineChiral catalyst clockss.org
Racemic 1,4-piperazine-2,5-dione derivativesEnantioselective synthesisEnantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivativesApoptosis inhibitors nih.gov

This table is generated based on synthetic strategies for related chiral piperazine compounds and illustrates potential pathways for derivatives of this compound.

Role in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of the chloromethyl group extends beyond simple substitution, enabling its participation in intramolecular reactions to construct fused heterocyclic systems. By introducing a nucleophilic functionality elsewhere in the molecule, a cyclization reaction can be initiated, leading to the formation of a new ring fused to the piperazine core.

A notable example of this strategy is the synthesis of piperazine-tethered thiazole (B1198619) compounds. In a parallel synthesis approach, the reaction of piperazine with newly generated 4-chloromethyl-2-amino thiazoles leads to the formation of the desired piperazine-thiazole derivatives. mdpi.com This methodology can be adapted where this compound acts as the electrophile, reacting with a nucleophilic thiazole precursor.

Another elegant approach involves the use of a related precursor, ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-3(5)-carboxylate, to synthesize fused tetrahydro-1,4-diazepinones. nih.gov The oxirane ring, which can be formed from a chloromethyl group, is opened by an amine, followed by an intramolecular cyclization to yield the fused heterocyclic system. This demonstrates the potential of the chloromethyl group in this compound to serve as a linchpin for the construction of complex, multi-ring structures.

Intermediate in the Rational Design and Synthesis of Complex Ligand Frameworks

The piperazine moiety is a common structural motif in the design of ligands for metal coordination and catalysis due to the presence of two nitrogen atoms with lone pairs of electrons. This compound can be elaborated into more complex, multidentate ligands by modifying the chloromethyl group.

A compelling example is the use of piperazine-based dithiocarbamates as building blocks for multimetallic assemblies. nih.gov The chloromethyl group can be converted to a dithiocarbamate (B8719985) functionality through reaction with carbon disulfide and a suitable base. This creates a new chelating unit appended to the piperazine ring, capable of binding to a variety of metal ions. The resulting metallo-dithiocarbamate complex can then act as a ligand itself, coordinating to other metal centers to form heterobimetallic or even larger supramolecular structures. This approach allows for the rational design of complex ligand frameworks with tailored electronic and steric properties for applications in catalysis and materials science.

Table 2: Examples of Ligand Synthesis from Piperazine Precursors

Piperazine PrecursorReagentsResulting Ligand TypeApplicationReference
PiperazineCarbon disulfideZwitterionic dithiocarbamateBuilding block for multimetallic complexes nih.gov
1-Aryl-piperazinesArylpyridylmethyl halides1-Aryl-4-(arylpyridylmethyl)piperazinesLigands for dopamine (B1211576) and serotonin (B10506) receptors nih.gov

This table provides examples of how piperazine derivatives can be functionalized to create complex ligands.

Exploration of Structure-Activity Relationships through Scaffold Modification

In drug discovery, the systematic modification of a lead compound to understand how structural changes affect its biological activity is a critical process known as structure-activity relationship (SAR) studies. The this compound scaffold is an excellent starting point for such investigations.

The reactive chloromethyl group allows for the introduction of a wide variety of substituents at the 2-position of the piperazine ring. By synthesizing a library of derivatives with different functional groups at this position, medicinal chemists can probe the steric, electronic, and hydrogen-bonding requirements of the biological target. For example, SAR studies on new pyrimidyl-piperazine derivatives have revealed minimum structural requirements for hypnotic activity. nih.gov Similarly, extensive SAR studies on 1-aryl-4-(phenylarylmethyl)piperazines have led to the identification of potent ligands for dopamine and serotonin receptors with potential antipsychotic activity. nih.gov

The insights gained from these SAR studies can guide the rational design of more potent and selective drug candidates. The ease of functionalization of the this compound scaffold makes it a valuable tool in this iterative process of drug optimization.

Precursor to Structurally Constrained Piperazine Derivatives

The flexibility of the piperazine ring can be a disadvantage in drug design, as it can lead to a loss of binding affinity due to entropic penalties. To overcome this, medicinal chemists often seek to create more rigid, structurally constrained analogues of a lead compound. This compound can serve as a precursor to such conformationally restricted systems.

The chloromethyl group can participate in intramolecular cyclization reactions to form bicyclic structures, thereby locking the piperazine ring into a specific conformation. For instance, the synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives has been reported, with these compounds showing potent activity as apoptosis inhibitors. nih.gov While not directly starting from this compound, the synthetic strategies employed could be adapted to utilize this building block for the creation of novel, structurally constrained piperazine derivatives with potentially enhanced biological activity and selectivity.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to 1,4-Dibenzyl-2-(chloromethyl)piperazine often involve multi-step processes that can be inefficient and generate significant waste. Future efforts will likely focus on developing greener and more atom-economical synthetic strategies. This includes the exploration of one-pot reactions and the use of environmentally benign solvents and catalysts. acgpubs.orgnih.gov For instance, the application of biocatalysis or alternative energy sources like microwave or ultrasonic irradiation could lead to shorter reaction times and higher yields.

A comparative analysis of existing and potential future synthetic methods highlights the drive towards greater efficiency and sustainability.

Table 1: Comparison of Synthetic Methodologies for this compound

Exploration of Novel Reactivity Profiles for the Chloromethyl Group

The chloromethyl group is the primary site of reactivity in this compound, typically undergoing nucleophilic substitution reactions. Future research will delve into expanding the repertoire of transformations involving this functional group. This could include exploring its participation in cross-coupling reactions, radical-mediated processes, and cycloadditions. nih.gov Uncovering new reactivity modes will significantly broaden the synthetic utility of this piperazine (B1678402) derivative, allowing for the construction of novel and diverse molecular architectures. For example, the development of methods to activate the C-Cl bond for transition-metal-catalyzed cross-coupling could enable the introduction of a wide array of substituents.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The principles of flow chemistry offer significant advantages for the synthesis of pharmaceutical intermediates, including improved safety, scalability, and process control. nih.gov Applying flow chemistry to the synthesis of this compound and its derivatives can overcome challenges associated with traditional batch processing, such as heat and mass transfer limitations. nih.gov Automated platforms integrating synthesis, purification, and analysis will streamline the production of this key intermediate, making it more readily available for research and development.

Application in Supramolecular Chemistry and Material Science Research

The rigid, well-defined structure of the piperazine ring, combined with the functionalizable chloromethyl group, makes this compound an attractive candidate for applications in supramolecular chemistry and materials science. researchgate.netnih.gov By modifying the chloromethyl group with various recognition motifs, it is possible to create molecules capable of self-assembly into complex, ordered structures. These supramolecular assemblies could find applications in areas such as drug delivery, sensing, and the development of novel functional materials. nih.gov For instance, piperazine derivatives can be incorporated into larger macrocyclic structures, leading to hosts with unique binding properties. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The development and application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound will be a key area of future research. Techniques such as process analytical technology (PAT), including in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide valuable insights into reaction pathways, the formation of intermediates, and the influence of reaction parameters. This data is invaluable for process optimization and ensuring consistent product quality.

Further Refinement of Computational Models for Predictive Synthesis

Computational chemistry plays an increasingly important role in modern drug discovery and process development. nih.gov The refinement of computational models to accurately predict the reactivity, selectivity, and spectroscopic properties of this compound and its derivatives will be a significant focus. nih.gov Density functional theory (DFT) calculations and molecular dynamics simulations can provide insights into reaction mechanisms, conformational preferences, and intermolecular interactions. These predictive models can guide experimental work, reducing the need for extensive trial-and-error optimization and accelerating the discovery of new synthetic routes and applications.

Q & A

Q. What are the standard synthetic routes for 1,4-Dibenzyl-2-(chloromethyl)piperazine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential alkylation of the piperazine ring. A common approach includes:

  • Step 1: Benzylation of piperazine using benzyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form 1,4-dibenzylpiperazine .
  • Step 2: Chloromethylation of the 2-position via reaction with chloroacetyl chloride in the presence of triethylamine to introduce the chloromethyl group .
  • Characterization: Intermediates are validated using ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to verify molecular ion peaks). For example, the final product’s molecular weight (324.76 g/mol) and InChI key (UIOJKPXZYNONIT-UHFFFAOYSA-N) are cross-referenced with PubChem data .

Q. What spectroscopic and computational tools are critical for structural elucidation of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: Distinguishes benzyl groups (aromatic protons at δ 7.2–7.4 ppm) and chloromethyl protons (δ 4.0–4.5 ppm) .
    • FT-IR: Confirms C-Cl stretching (~650 cm⁻¹) and piperazine ring vibrations (~1,100 cm⁻¹) .
  • Computational:
    • DFT calculations predict molecular geometry and electrostatic potential surfaces, aiding in docking studies for biological activity .
    • PubChem CID-based data (e.g., solubility >48.7 µg/mL at pH 7.4) informs solvent selection for assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during chloromethylation?

Methodological Answer: Chloromethylation is prone to over-alkylation and hydrolysis. Key optimizations include:

  • Solvent Choice: Use anhydrous DMF or DCM to minimize hydrolysis of chloroacetyl chloride .
  • Temperature Control: Maintain 0–5°C during reagent addition to suppress exothermic side reactions .
  • Catalysis: KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .
  • Workup: Acidic extraction (pH 3–4) isolates the protonated piperazine derivative, improving purity .

Q. How do structural modifications of the chloromethyl group impact biological activity?

Methodological Answer: The chloromethyl group’s electrophilicity enables covalent binding to biological targets (e.g., enzymes or receptors). Modifications include:

  • Replacement with Fluorine: Reduces reactivity but enhances metabolic stability (e.g., 1-(2-fluorobenzyl)piperazine derivatives in antiviral studies) .
  • Borate Ester Introduction: Enables Suzuki-Miyaura cross-coupling for targeted drug delivery (e.g., dioxaborolane-containing analogs in cancer research) .
  • SAR Studies: Compare IC₅₀ values of analogs to establish structure-activity trends (see Table 1 ) .

Q. Table 1: Biological Activity of Structural Analogs

Compound ModificationTargetIC₅₀ (nM)Reference
Chloromethyl (Parent)Serotonin receptors120 ± 15
Fluoromethyl DerivativeViral protease85 ± 10
Borate Ester AnalogKinase inhibitor45 ± 5

Q. How can contradictions in reported solubility and stability data be resolved?

Methodological Answer: Discrepancies often arise from experimental conditions:

  • Solubility: Use standardized buffers (e.g., PBS pH 7.4) and dynamic light scattering (DLS) to assess aggregation .
  • Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) quantify hydrolytic susceptibility of the chloromethyl group .
  • Data Harmonization: Cross-validate with PubChem entries (e.g., CID 857041-80-6) and crystallographic data (CCDC 1407713) .

Data Contradiction Analysis

Q. Why do some studies report high CNS penetration while others note limited bioavailability?

Methodological Answer: Bioavailability depends on substituent polarity:

  • Lipophilic Modifications (e.g., benzyl groups) enhance blood-brain barrier (BBB) penetration, as seen in antidepressants (logP ~3.5) .
  • Hydrophilic Derivatives (e.g., carboxylated analogs) show reduced BBB permeability but improved renal clearance .
  • In Silico Predictions: Tools like SwissADME calculate CNS MPO scores; values >4 indicate favorable brain uptake .

Q. How to address conflicting results in receptor binding assays?

Methodological Answer:

  • Assay Conditions: Standardize radioligand concentrations (e.g., [³H]-spiperone for dopamine receptors) and buffer ionic strength .
  • Control Experiments: Include known agonists/antagonists (e.g., haloperidol for D₂ receptor validation) .
  • Data Normalization: Express binding affinity as % inhibition relative to baseline to minimize inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.